3-(4-methanesulfonylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-27(24,25)16-8-5-15(6-9-16)7-10-19(23)20-14-17(18-4-2-13-26-18)22-12-3-11-21-22/h2-6,8-9,11-13,17H,7,10,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKUJWFXTRECSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methanesulfonylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a methanesulfonyl group, a pyrazole moiety, and a thiophene ring, suggesting potential biological activity that merits investigation.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A methanesulfonyl group that may influence solubility and biological interactions.
- A pyrazole ring known for its diverse pharmacological properties.
- A thiophene ring that can enhance the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and thiophene rings, followed by coupling reactions to form the final amide structure. The synthesis has been optimized for yield and purity, often employing techniques such as chromatography for purification.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Research has demonstrated that related compounds possess antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the methanesulfonyl group is believed to enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy.
Enzyme Inhibition
Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in disease processes. For example, pyrazole derivatives are known inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases.
Case Studies
-
Anticancer Study : A recent study evaluated the effects of a related pyrazole compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
Compound IC50 (µM) Cell Line Pyrazole Derivative A 5.0 MCF-7 Pyrazole Derivative B 3.2 MCF-7 -
Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties.
Microorganism MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16
Research Findings
The biological activity of this compound is supported by various research findings:
- In vitro studies have shown its potential as an anticancer agent through mechanisms involving apoptosis.
- In vivo studies are ongoing to assess its pharmacokinetics and therapeutic efficacy in animal models.
- Further exploration is warranted to fully elucidate its mechanism of action and potential clinical applications.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, sulfonamide-containing pyrazoles have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The presence of the methanesulfonyl group enhances the compound's interaction with COX-2, potentially leading to reduced inflammation .
Anticancer Potential
The pyrazole and thiophene components are known to exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. Studies on structurally related compounds suggest that they can inhibit tumor growth by interfering with signaling pathways involved in cancer progression . The specific interactions of this compound with cellular targets warrant further investigation.
Antimicrobial Activity
Compounds featuring both pyrazole and thiophene rings have shown promising antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-methanesulfonylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide with structurally related propanamide and acetamide derivatives, emphasizing key structural differences, synthesis pathways, and functional properties.
Key Structural and Functional Insights:
Methanesulfonylphenyl vs.
Heterocyclic Moieties: Both the target compound and incorporate pyrazole and thiophene rings, which are known to interact with aromatic residues in binding pockets (e.g., kinase ATP-binding sites). However, the target’s ethyl-linked substitution pattern may offer steric advantages over ’s methylene-linked thiophene . In contrast, golidocitinib uses a methoxypyrazole and pyrimidine system, demonstrating the pyrazole’s versatility in kinase inhibition.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods described in , involving condensation of amine and ester precursors. However, the methanesulfonylphenyl group may require additional protection/deprotection steps to avoid side reactions.
- Fluorinated analogs like highlight the use of specialized reagents (e.g., difluoromethylpyrazole acetic acid) to enhance stability and potency.
The sulfonyl group could mimic sulfonamide-containing drugs (e.g., COX-2 inhibitors), warranting further anti-inflammatory studies .
Q & A
Basic: What are the optimal synthetic routes for 3-(4-methanesulfonylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide, and how can reaction conditions be controlled to enhance yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the thiophene-pyrazole intermediate, followed by coupling with the methanesulfonylphenyl-propanamide moiety. Key steps include:
- Intermediate Synthesis : Reacting 2-(thiophen-2-yl)ethylamine with 1H-pyrazole derivatives under nucleophilic substitution conditions, using solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
- Coupling Reaction : Introducing the methanesulfonylphenyl group via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane .
- Yield Optimization : Critical parameters include temperature control (0–25°C for sensitive steps), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the integration of aromatic protons (thiophene, pyrazole) and the methanesulfonyl group. Deuterated solvents (e.g., DMSO-d₆) enhance resolution .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the sulfonyl and amide groups .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, single-crystal X-ray diffraction (SC-XRD) at 296 K with data-to-parameter ratios >12:1 ensures precise bond-length and angle measurements .
Advanced: How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on the sulfonyl and pyrazole moieties, which often interact with catalytic pockets (e.g., COX-2 or kinase domains) .
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity or charge distribution in the thiophene ring .
- MD Simulations : Molecular dynamics (e.g., GROMACS) evaluates stability of ligand-target complexes over nanosecond timescales, identifying key residues for mutagenesis studies .
Advanced: How can structure-activity relationship (SAR) studies be designed when structural analogs are limited?
Methodological Answer:
- Functional Group Replacement : Systematically substitute the methanesulfonyl group with alternative sulfonamides (e.g., trifluoromethanesulfonyl) or replace the thiophene ring with furan to assess electronic effects on bioactivity .
- Bioisosteric Swaps : Replace the pyrazole with 1,2,4-triazole and compare pharmacokinetic profiles (e.g., logP, solubility) using shake-flask or HPLC methods .
- In Vitro Assays : Test derivatives against panels of enzymes (e.g., kinases, cyclooxygenases) to map critical substituents. For example, measure IC₅₀ values using fluorescence polarization or ELISA .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%) to minimize variability .
- Orthogonal Validation : Confirm activity using complementary methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays for inhibition) .
- Meta-Analysis with Machine Learning : Apply tools like Random Forest or PCA to identify outliers in datasets, focusing on variables such as cell line heterogeneity or compound purity .
Advanced: What strategies are effective in optimizing the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the propanamide chain to enhance membrane permeability, followed by in vitro hydrolysis assays in simulated gastric fluid .
- CYP450 Inhibition Studies : Use human liver microsomes to identify metabolic hotspots (e.g., oxidation of the thiophene ring) and modify substituents to block degradation .
- LogP Optimization : Adjust the methoxy or sulfonyl groups via Hammett plots to balance hydrophilicity and brain-blood barrier penetration .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities while maintaining purity?
Methodological Answer:
- Solvent Selection : Transition from DMF to toluene or ethyl acetate for easier post-reaction removal .
- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported EDC) to reduce costs and simplify purification .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
